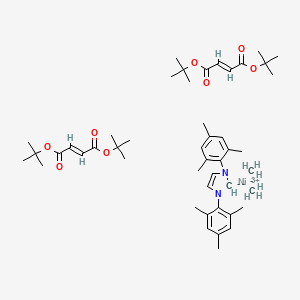![molecular formula C21H29N5O6 B14093725 Methyl N-(butoxycarbonyl)-3-{2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamido}alaninate](/img/structure/B14093725.png)
Methyl N-(butoxycarbonyl)-3-{2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamido}alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMP 754 is a non-peptide platelet glycoprotein IIb/IIIa receptor antagonist. It is known for its role in inhibiting platelet aggregation, making it a significant compound in the field of cardiovascular medicine .
Preparation Methods
The synthesis of DMP 754 involves a chiral-specific route. The mesylate salt form of DMP 754 has shown better stability compared to the acetate salt in tablet dosage forms . The incorporation of pH-modifiers can mitigate hydrolytic instability .
Chemical Reactions Analysis
DMP 754 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane and chloroform. The Dess-Martin periodinane is a notable reagent used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .
Scientific Research Applications
DMP 754 has a wide range of scientific research applications. It is primarily used in the field of cardiovascular medicine due to its ability to inhibit platelet aggregation. Additionally, it has applications in chemistry and biology for studying platelet function and related pathways .
Mechanism of Action
DMP 754 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby inhibiting platelet aggregation. This mechanism is crucial in preventing thrombotic events in cardiovascular diseases .
Comparison with Similar Compounds
DMP 754 is compared with other glycoprotein IIb/IIIa receptor antagonists. Its unique chiral-specific synthesis and stability in mesylate salt form make it distinct from other similar compounds . Some similar compounds include eptifibatide and tirofiban, which also target the glycoprotein IIb/IIIa receptor but differ in their chemical structure and stability profiles .
Properties
Molecular Formula |
C21H29N5O6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 2-(butoxycarbonylamino)-3-[[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29) |
InChI Key |
IRAXRQFCCSHQDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093643.png)


![2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol](/img/structure/B14093667.png)
![3-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14093670.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14093691.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093698.png)
![1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093706.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093707.png)
![methyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14093708.png)

![(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14093727.png)
![1-(3,4-Dimethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093732.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14093739.png)
